![molecular formula C7H7ClN2O B2606836 1H-吡咯并[2,3-b]吡啶-5-醇盐酸盐 CAS No. 2225146-85-8](/img/structure/B2606836.png)

1H-吡咯并[2,3-b]吡啶-5-醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Pyrrolo[2,3-b]pyridin-5-ol is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It is identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .

Synthesis Analysis

1H-Pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their biological activities . Among them, compound 4h exhibited potent FGFR inhibitory activity . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .Molecular Structure Analysis

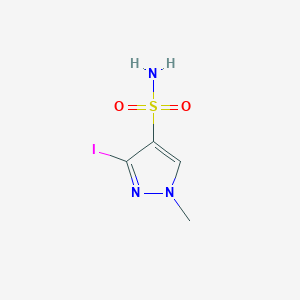

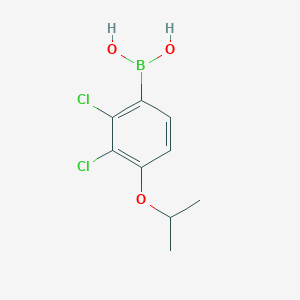

The molecular formula of 1H-Pyrrolo[2,3-b]pyridin-5-ol is C7H6N2O . The structure includes a pyrrolopyridine core with a hydroxyl group attached to the 5-position .Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridin-5-ol is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It is also an intermediate in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor .Physical And Chemical Properties Analysis

The molecular weight of 1H-Pyrrolo[2,3-b]pyridin-5-ol is 134.14 g/mol . It has a topological polar surface area of 48.9 Ų .科学研究应用

Synthesis of VEGFR-2 Inhibitors

This compound is utilized in the synthesis of potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . VEGFR-2 is implicated in angiogenesis, the process of new blood vessel formation, which is a critical factor in the progression of diseases such as cancer. By inhibiting VEGFR-2, researchers aim to control angiogenesis and thus, the spread of tumors.

Development of BCL-2 Inhibitors

It serves as an intermediate in the synthesis of Venetoclax , a selective and potent BCL-2 inhibitor . BCL-2 is a protein that prevents apoptosis, or programmed cell death, and is often overexpressed in cancer cells. Venetoclax targets this protein, promoting apoptosis in cancer cells while sparing healthy cells, particularly platelets.

Antioxidant Properties

The compound has demonstrated good antioxidant properties, which can inhibit the generation of free radicals and oxidative reactions . This characteristic is valuable for preventing oxidative damage and could be applied in the development of therapies for diseases caused by oxidative stress.

Photonic and Electronic Materials

Due to its molecular structure containing indole and imidazole rings, it shows potential applications in the field of photonic and electronic materials . These structures can provide excellent photonic and electronic properties, making it suitable for the fabrication and application of photonic devices.

Organic Synthesis

1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride: is a versatile building block in organic synthesis. It can be used to introduce nitrogen-containing heterocycles into more complex molecules, which are prevalent in many pharmaceuticals and agrochemicals .

Research on Neurodegenerative Diseases

The compound’s ability to modulate biological pathways related to oxidative stress makes it a candidate for research into neurodegenerative diseases like Alzheimer’s and Parkinson’s, where oxidative stress plays a significant role in disease progression .

Anti-inflammatory Applications

Its antioxidant properties suggest potential anti-inflammatory applications. By controlling oxidative stress, it could contribute to the development of new anti-inflammatory drugs .

Chemical Education and Research

As a chemical with diverse applications, it is also used in educational settings to teach advanced organic chemistry concepts and techniques. It provides a practical example of how fundamental chemistry is applied in real-world research and development .

作用机制

1H-Pyrrolo[2,3-b]pyridin-5-ol derivatives have potent activities against FGFR1, 2, and 3 . They can inhibit the abnormal activation of the FGFR signaling pathway, which plays an essential role in various types of tumors . Another study indicated that it could target CDK8 to indirectly inhibit β-catenin activity, causing downregulation of the WNT/β-catenin signal and inducing cell cycle arrest in G2/M and S phases .

安全和危害

未来方向

Given its potent activities against FGFR1, 2, and 3, and its role as an intermediate in the synthesis of potent inhibitors, 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride holds promise for future research and development in cancer therapy . Its low toxicity and good bioavailability make it an appealing lead compound beneficial to subsequent optimization .

属性

IUPAC Name |

1H-pyrrolo[2,3-b]pyridin-5-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O.ClH/c10-6-3-5-1-2-8-7(5)9-4-6;/h1-4,10H,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXRWXSDQSCWEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C=C21)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2606754.png)

![9-butyl-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2606759.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2606762.png)

![3-amino-N-(4-butylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2606764.png)

![N-(5-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2606767.png)

![2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2606769.png)

![5-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2606775.png)